2-chloro-5-nitro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2-Chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide is a chemical compound with a complex structure that includes a chlorinated benzamide group, a thiadiazole ring, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which is then coupled with a chlorinated benzamide precursor. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety in the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts like copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
2-Chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiadiazole ring can interact with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-Chloro-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide
- 2-Bromo-5-isopropyl-1,3,4-thiadiazole
Uniqueness
Compared to similar compounds, 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide stands out due to the presence of both a nitro group and a thiadiazole ring.
Properties
Molecular Formula |
C12H11ClN4O3S |
---|---|
Molecular Weight |
326.76 g/mol |
IUPAC Name |
2-chloro-5-nitro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H11ClN4O3S/c1-6(2)11-15-16-12(21-11)14-10(18)8-5-7(17(19)20)3-4-9(8)13/h3-6H,1-2H3,(H,14,16,18) |
InChI Key |
QDFDLFYOBJVBGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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